![molecular formula C22H21N3O4 B12219417 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione](/img/structure/B12219417.png)
3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione
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Overview
Description
3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes two benzyl groups and two azolidine-2,5-dione moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of isatins with benzylamine under specific conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures, often with the addition of a base such as potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and bases like K2CO3. The reactions are often carried out in solvents such as DMF or ethanol under controlled temperatures.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in disease progression, such as those related to cancer cell proliferation or neurodegeneration .
Comparison with Similar Compounds
Similar compounds include other azolidine-2,5-dione derivatives and benzyl-substituted heterocycles. Compared to these compounds, 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione is unique due to its dual benzyl and azolidine-2,5-dione structure, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Triazole derivatives: Used in various pharmaceutical applications.
Oxazolidine derivatives: Important in the synthesis of biologically active molecules.
Biological Activity
Overview of 3-{[2,5-Dioxo-1-benzylazolidin-3-yl]amino}-1-benzylazolidine-2,5-dione
This compound is a synthetic compound that belongs to the class of azolidines. It features a unique structure that may confer various biological properties, including potential therapeutic applications. This compound's design suggests it could interact with biological systems in ways that merit investigation.
Anticancer Properties
Research has indicated that compounds with similar structural motifs to this compound exhibit anticancer activity. The dioxo and azolidine groups may facilitate interactions with cellular targets involved in cancer progression. For instance:
- Mechanism of Action : Compounds with dioxo groups often exhibit the ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
- Case Studies : A study involving related azolidine derivatives showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.
Antimicrobial Activity
The antimicrobial properties of azolidine derivatives have been documented. The presence of nitrogen and oxygen heteroatoms in the structure can enhance interaction with microbial enzymes or membranes.
- Research Findings : A comparative study found that similar compounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Enzymatic inhibition is another area where this compound could be relevant.
- Target Enzymes : Enzymes such as proteases or kinases may be inhibited by compounds with a similar backbone.
Table of Biological Activities
Activity Type | Mechanism | Reference Study |
---|---|---|
Anticancer | Induction of apoptosis | [Study on azolidine derivatives] |
Antimicrobial | Membrane disruption | [Antimicrobial activity study] |
Enzyme Inhibition | Competitive inhibition | [Enzyme inhibition research] |
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
1-benzyl-3-[(1-benzyl-2,5-dioxopyrrolidin-3-yl)amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H21N3O4/c26-19-11-17(21(28)24(19)13-15-7-3-1-4-8-15)23-18-12-20(27)25(22(18)29)14-16-9-5-2-6-10-16/h1-10,17-18,23H,11-14H2 |
InChI Key |
IJXICEILORLYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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